2-{5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyrazolo[1,5-a]pyrimidine and oxadiazole moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOLE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the oxadiazole ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine and oxadiazole moieties can bind to active sites on proteins, altering their function and leading to various biological effects. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOLE stands out due to its unique combination of structural features. Similar compounds include:
Dichloroanilines: These compounds also contain halogenated aromatic rings but lack the complex heterocyclic structure.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, differing significantly in structure and reactivity.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C17H14ClF4N7O |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14ClF4N7O/c1-7-14(18)8(2)28(26-7)4-3-13-24-25-17(30-13)10-6-12-23-9(15(19)20)5-11(16(21)22)29(12)27-10/h5-6,15-16H,3-4H2,1-2H3 |
InChI Key |
DDKZPCHUILIOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)C)Cl |
Origin of Product |
United States |
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